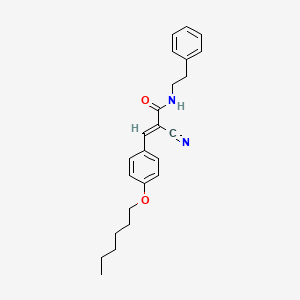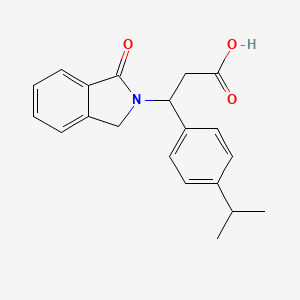
3-(4-isopropylphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-(4-isopropylphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is a derivative of propanoic acid with potential analgesic and anti-inflammatory properties. It is structurally related to compounds that have been synthesized and studied for their biological activities. The compound features an isoindolinyl group and an isopropylphenyl group attached to a propanoic acid backbone.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, 2-[4-(1-Oxo-2-isoindolinyl)phenyl]propanoic acid, a compound with similar structural features, was synthesized through three different methods, which were deemed industrially useful. These methods involved the use of (E)- and (Z)-isomers of 2-butenoic acid and oxiranecarboxylic acid derivatives as intermediates. Additionally, optical resolution of the racemic mixture was achieved using cinchonidine as a resolution reagent .
Molecular Structure Analysis
While the exact molecular structure of 3-(4-isopropylphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is not provided, related compounds have had their structures elucidated. For example, the crystal structure and stereochemistry of 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid, another propanoic acid derivative, were determined by X-ray single crystal diffraction analysis . This suggests that similar analytical techniques could be applied to determine the molecular structure of the compound .
Chemical Reactions Analysis
The compound of interest is likely to undergo chemical reactions typical of propanoic acid derivatives. For instance, hydrolysis could be a potential reaction, as seen with 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid, which hydrolyzes to release bioactive danshensu . Additionally, the presence of the isoindolinyl group could influence the reactivity of the compound, potentially affecting its interaction with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(4-isopropylphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid can be inferred from related compounds. For example, the separation of stereo isomers of a similar compound, 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid, was achieved using reverse phase high-performance liquid chromatography, indicating the importance of stereochemistry in the physical properties of these molecules. The analytical method developed for this separation also provided information on the limit of detection and quantification, which could be relevant for the compound .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- A key aspect of the compound involves its synthesis methods. For example, a solvent-free synthesis of a similar compound, 3-[1-(4-methylphenyl)-3-oxo-1,3,4,5,6,7-hexahydro-2 H -isoindol-2-yl]propanoic acid, was achieved by fusion of specific carboxylic acids, indicating a potential approach for synthesizing variants of 3-(4-isopropylphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid as well (Csende et al., 2011).
- Synthesis methods for related compounds often involve multistep processes, highlighting the complexity and potential for chemical diversity in compounds similar to 3-(4-isopropylphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid (Reddy & Rao, 2006).
Pharmaceutical Applications
- Certain derivatives of 3-(4-isopropylphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid, such as isoindolin-1-ones, have been used in the synthesis of diethyl phosphonates, which could be significant in medicinal chemistry and drug development (Jóźwiak et al., 2014).
- The compound's derivatives have also been explored in the context of anti-inflammatory drugs, such as the synthesis of ibuprofen and ketoprofen, indicating its potential role in the synthesis of non-steroidal anti-inflammatory drugs (Hamon et al., 1995).
Material Science and Chemistry
- In material science, derivatives of this compound have been used in the synthesis of triphenyltin(IV) carboxylates, which are characterized by interesting supramolecular structures, potentially applicable in various fields of material science and engineering (Liu et al., 2011).
- It has also been a part of studies involving polymorphism in pharmaceutical compounds, which is crucial for understanding the physical and chemical properties of drug substances (Vogt et al., 2013).
Biological and Medicinal Research
- Compounds structurally similar to 3-(4-isopropylphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid have shown anti-inflammatory properties, as observed in a study on the anti-inflammatory activity of a nitrogen-containing flavonoid found in cumin seeds (Kang et al., 2019).
Eigenschaften
IUPAC Name |
3-(3-oxo-1H-isoindol-2-yl)-3-(4-propan-2-ylphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-13(2)14-7-9-15(10-8-14)18(11-19(22)23)21-12-16-5-3-4-6-17(16)20(21)24/h3-10,13,18H,11-12H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJQECXMMIIEJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(CC(=O)O)N2CC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666475 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(4-isopropylphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-chlorophenyl)[4-(3-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B3010487.png)
![N-(4-chlorophenyl)-2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3010489.png)


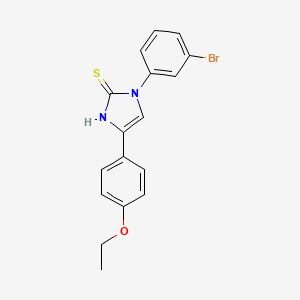
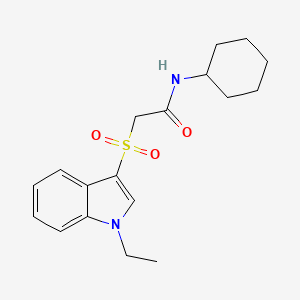
![1-[2-[4-(Difluoromethoxy)phenyl]morpholin-4-yl]prop-2-en-1-one](/img/structure/B3010496.png)
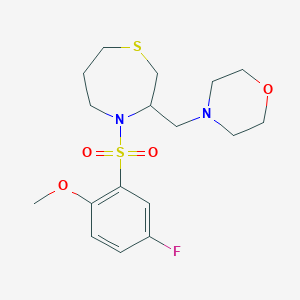

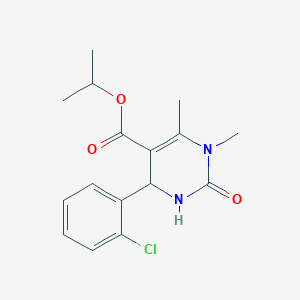
![N-(4-bromo-3-methylphenyl)-2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B3010503.png)
